molecular formula C12H13N5O B12811430 2-(6-Methyl-7-phenyl-3H-pyrazolo(1,5-d)tetraazol-3-yl)ethanol CAS No. 82823-70-9

2-(6-Methyl-7-phenyl-3H-pyrazolo(1,5-d)tetraazol-3-yl)ethanol

Cat. No.: B12811430
CAS No.: 82823-70-9
M. Wt: 243.26 g/mol
InChI Key: OMWNZOVYAXFBMT-UHFFFAOYSA-N
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Description

2-(6-Methyl-7-phenyl-3H-pyrazolo(1,5-d)tetraazol-3-yl)ethanol is a chemical compound with the molecular formula C12H13N5O and a molecular weight of 243.2645 g/mol This compound is characterized by its unique structure, which includes a pyrazolo-tetrazole ring system substituted with methyl and phenyl groups, and an ethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Methyl-7-phenyl-3H-pyrazolo(1,5-d)tetraazol-3-yl)ethanol typically involves the following steps:

    Formation of the Pyrazolo-Tetrazole Ring System: The initial step involves the cyclization of appropriate precursors to form the pyrazolo-tetrazole ring. This can be achieved through the reaction of hydrazine derivatives with nitriles under acidic or basic conditions.

    Substitution Reactions: The methyl and phenyl groups are introduced through substitution reactions. This can be done using methylating and phenylating agents such as methyl iodide and phenyl lithium, respectively.

    Introduction of the Ethanol Moiety: The final step involves the introduction of the ethanol group. This can be achieved through the reaction of the intermediate compound with ethylene oxide or by reduction of the corresponding aldehyde or ketone.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions (temperature, pressure, and catalysts) can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(6-Methyl-7-phenyl-3H-pyrazolo(1,5-d)tetraazol-3-yl)ethanol undergoes various types of chemical reactions, including:

    Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.

    Substitution: The phenyl and methyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are used for substitution reactions.

Major Products

    Oxidation: Formation of aldehydes, ketones, or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(6-Methyl-7-phenyl-3H-pyrazolo(1,5-d)tetraazol-3-yl)ethanol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of 2-(6-Methyl-7-phenyl-3H-pyrazolo(1,5-d)tetraazol-3-yl)ethanol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It may influence various biochemical pathways, including signal transduction, metabolic pathways, and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 2-(6-Methyl-7-phenyl-3H-pyrazolo(1,5-d)tetraazol-3-yl)propane
  • 2-(6-Methyl-7-phenyl-3H-pyrazolo(1,5-d)tetraazol-3-yl)butane
  • 2-(6-Methyl-7-phenyl-3H-pyrazolo(1,5-d)tetraazol-3-yl)methanol

Uniqueness

2-(6-Methyl-7-phenyl-3H-pyrazolo(1,5-d)tetraazol-3-yl)ethanol is unique due to its specific substitution pattern and the presence of the ethanol moiety, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications and research purposes.

Properties

CAS No.

82823-70-9

Molecular Formula

C12H13N5O

Molecular Weight

243.26 g/mol

IUPAC Name

2-(6-methyl-7-phenylpyrazolo[5,1-e]tetrazol-3-yl)ethanol

InChI

InChI=1S/C12H13N5O/c1-9-11(10-5-3-2-4-6-10)12-13-15-16(7-8-18)17(12)14-9/h2-6,18H,7-8H2,1H3

InChI Key

OMWNZOVYAXFBMT-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(=C1C3=CC=CC=C3)N=NN2CCO

Origin of Product

United States

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